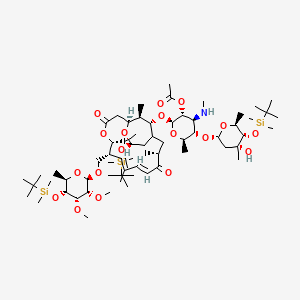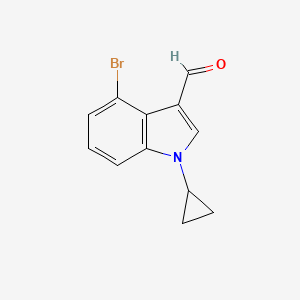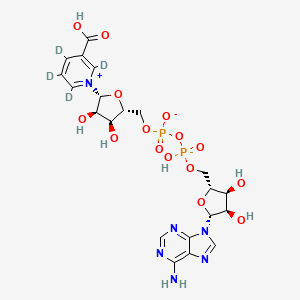
Nicotinic Acid Adenine Dinucleotide-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nicotinic Acid Adenine Dinucleotide-d4 is a stable isotope-labeled compound used extensively in scientific research. It is a deuterated form of Nicotinic Acid Adenine Dinucleotide, where four hydrogen atoms are replaced by deuterium. This compound is closely related to Nicotinamide Adenine Dinucleotide, a crucial coenzyme in cellular metabolism, and is used to study various biochemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Nicotinic Acid Adenine Dinucleotide-d4 involves the incorporation of deuterium into the Nicotinic Acid Adenine Dinucleotide molecule. This can be achieved through chemical synthesis using deuterated reagents. The process typically involves the following steps:
Deuteration of Nicotinic Acid: Nicotinic acid is treated with deuterated reagents to replace hydrogen atoms with deuterium.
Formation of Nicotinic Acid Adenine Dinucleotide: The deuterated nicotinic acid is then reacted with adenine and other necessary reagents under controlled conditions to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of nicotinic acid are deuterated using industrial-scale reactors.
Purification: The deuterated product is purified using techniques such as chromatography to ensure high purity.
Final Synthesis: The purified deuterated nicotinic acid is then used in the final synthesis step to produce this compound.
Análisis De Reacciones Químicas
Types of Reactions: Nicotinic Acid Adenine Dinucleotide-d4 undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: It participates in redox reactions, acting as an electron carrier.
Substitution Reactions: It can undergo substitution reactions where functional groups are replaced.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Reaction Conditions: These reactions typically occur under controlled temperatures and pH conditions to ensure specificity and yield.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized forms of the compound, while reduction reactions yield reduced forms.
Aplicaciones Científicas De Investigación
Nicotinic Acid Adenine Dinucleotide-d4 has a wide range of applications in scientific research:
Chemistry: It is used as an internal standard in high-performance liquid chromatography (HPLC) for metabolite measurement.
Biology: It serves as a substrate in the study of nicotinamide adenine dinucleotide biosynthesis and the specificity and kinetics of related enzymes.
Medicine: Research on its role in cellular metabolism and its potential therapeutic applications in conditions like aging and ischemia.
Industry: Utilized in the production of stable isotope-labeled compounds for various analytical applications.
Mecanismo De Acción
Nicotinic Acid Adenine Dinucleotide-d4 exerts its effects through its role as a coenzyme in redox reactions. It acts as an electron carrier, facilitating the transfer of electrons in metabolic pathways. The molecular targets include enzymes involved in oxidative phosphorylation, glycolysis, and the tricarboxylic acid cycle. It also plays a role in calcium homeostasis, gene expression, and signal transduction.
Comparación Con Compuestos Similares
Nicotinamide Adenine Dinucleotide (NAD): A coenzyme central to metabolism, involved in redox reactions.
Nicotinamide Adenine Dinucleotide Phosphate (NADP): Similar to NAD but with an additional phosphate group, involved in anabolic reactions.
Nicotinamide Mononucleotide (NMN): A precursor to NAD, involved in NAD biosynthesis.
Uniqueness: Nicotinic Acid Adenine Dinucleotide-d4 is unique due to its deuterated form, which provides stability and allows for precise analytical measurements in research. Its stable isotope labeling makes it an invaluable tool in studying metabolic pathways and enzyme kinetics.
Propiedades
Fórmula molecular |
C21H26N6O15P2 |
|---|---|
Peso molecular |
668.4 g/mol |
Nombre IUPAC |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carboxy-2,4,5,6-tetradeuteriopyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C21H26N6O15P2/c22-17-12-18(24-7-23-17)27(8-25-12)20-16(31)14(29)11(41-20)6-39-44(36,37)42-43(34,35)38-5-10-13(28)15(30)19(40-10)26-3-1-2-9(4-26)21(32)33/h1-4,7-8,10-11,13-16,19-20,28-31H,5-6H2,(H4-,22,23,24,32,33,34,35,36,37)/t10-,11-,13-,14-,15-,16-,19-,20-/m1/s1/i1D,2D,3D,4D |
Clave InChI |
SENPVEZBRZQVST-VKSCRJQDSA-N |
SMILES isomérico |
[2H]C1=C(C(=C([N+](=C1[2H])[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)[2H])C(=O)O)[2H] |
SMILES canónico |
C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


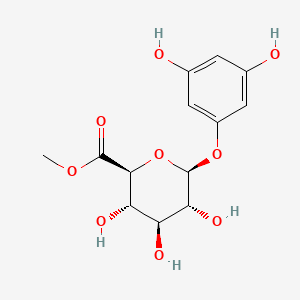

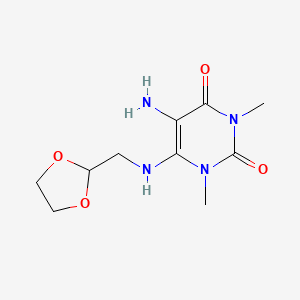
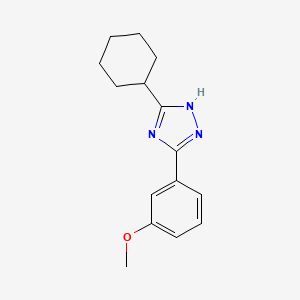
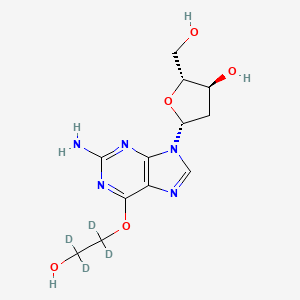

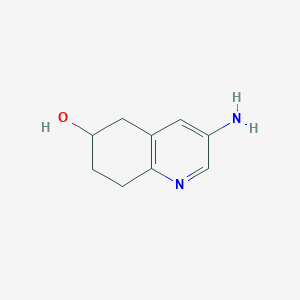
![2-amino-7-ethyl-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,6-dihydropurin-9-ium-6-olate](/img/structure/B13851892.png)
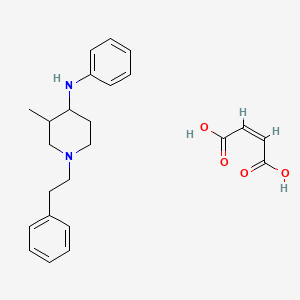
![2-chloro-6-[(4-methoxyphenyl)methoxy]-3-Quinolinecarboxaldehyde](/img/structure/B13851916.png)
